molecular formula C20H23N B14576984 (2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine CAS No. 61448-53-1

(2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine

Cat. No.: B14576984
CAS No.: 61448-53-1
M. Wt: 277.4 g/mol
InChI Key: BBPAOGMJSLOGAX-CVEARBPZSA-N
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Description

(2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine is a chiral organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenylmethylidene and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of homochiral lithium N-benzyl-N-α-methylbenzylamide, which undergoes conjugate addition to tert-butyl (E)-cinnamate or tert-butyl (E)-crotonate, followed by in situ amination with trisyl azide . This results in the formation of the desired compound with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine
  • (2R,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine
  • (2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine

Uniqueness

(2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, selectivity in reactions, and interactions with biological targets, making it valuable for various applications.

Properties

CAS No.

61448-53-1

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3S)-4-benzhydrylidene-1,2,3-trimethylpyrrolidine

InChI

InChI=1S/C20H23N/c1-15-16(2)21(3)14-19(15)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3/t15-,16+/m1/s1

InChI Key

BBPAOGMJSLOGAX-CVEARBPZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Canonical SMILES

CC1C(N(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

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